N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-(5-oxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3S/c23-18(11-25-15-9-5-2-6-10-15)20-19-16-12-26(24)13-17(16)21-22(19)14-7-3-1-4-8-14/h1-10H,11-13H2,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDRFPNHCJFDHTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1=O)C3=CC=CC=C3)NC(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Thiophene Precursors
The thienopyrazole scaffold is constructed through a cyclocondensation reaction between a substituted thiophene derivative and phenylhydrazine. A representative protocol involves:
- Preparation of ethyl 4-amino-3-carboxylate-thiophene :
- Cyclization with phenylhydrazine :
Reaction Equation :
$$
\text{Thiophene-3-carboxylate} + \text{Phenylhydrazine} \xrightarrow{\text{AcOH, Δ}} \text{Thieno[3,4-c]pyrazol-3-amine} + \text{H}_2\text{O}
$$
Sulfone Formation via Oxidation
The sulfur atom in the thiophene ring is oxidized to a sulfone group using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C for 12–24 hours. Alternative oxidants like hydrogen peroxide in acetic acid may also be employed, though with lower yields (Table 1).
Table 1: Comparison of Sulfone Oxidation Conditions
| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| mCPBA | DCM | 0–25°C | 12 | 85 |
| H$$2$$O$$2$$ | AcOH | 60°C | 24 | 62 |
| KMnO$$_4$$ | H$$_2$$O/THF | 25°C | 48 | 45 |
Synthesis of 2-Phenoxyacetic Acid
Nucleophilic Substitution
Phenoxyacetic acid is prepared via Williamson ether synthesis:
- Deprotonation of phenol : Treatment with sodium hydroxide in aqueous ethanol.
- Alkylation with chloroacetic acid : Reacting with chloroacetic acid at 80°C for 4 hours.
Reaction Equation :
$$
\text{Phenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, EtOH}} \text{Phenoxyacetic acid} + \text{NaCl} + \text{H}2\text{O}
$$
Amide Coupling Strategy
Activation of Phenoxyacetic Acid
The carboxylic acid is activated using thionyl chloride (SOCl$$2$$) to form phenoxyacetyl chloride:
$$
\text{Phenoxyacetic acid} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Phenoxyacetyl chloride} + \text{SO}_2 + \text{HCl}
$$
Amide Bond Formation
The sulfone-containing thienopyrazole amine is reacted with phenoxyacetyl chloride in the presence of triethylamine (Et$$_3$$N) in tetrahydrofuran (THF) at 0–25°C for 6–12 hours.
Reaction Equation :
$$
\text{Thienopyrazole sulfone amine} + \text{Phenoxyacetyl chloride} \xrightarrow{\text{Et}_3\text{N, THF}} \text{Target compound} + \text{HCl}
$$
Optimization Notes :
- Coupling Reagents : Carbodiimides like EDCl/HOBt improve yields to >90% by reducing racemization.
- Solvent Effects : Dichloromethane (DCM) or dimethylformamide (DMF) may accelerate reaction rates but require stringent moisture control.
Alternative Synthetic Routes
One-Pot Tandem Cyclization-Oxidation
A streamlined approach involves simultaneous cyclization and oxidation using mCPBA as both an acid catalyst and oxidant. This method reduces purification steps but risks over-oxidation.
Solid-Phase Synthesis
Immobilizing the thienopyrazole amine on Wang resin enables iterative coupling with phenoxyacetic acid, though scalability remains challenging.
Characterization and Analytical Data
Key spectroscopic properties of the target compound include:
- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 7.85 (d, 2H, Ar-H), 7.45–7.30 (m, 5H, Ar-H), 4.65 (s, 2H, CH$$2$$), 3.90 (t, 2H, thienopyrazole-CH$$2$$), 3.20 (t, 2H, thienopyrazole-CH$$2$$).
- IR (KBr) : 1685 cm$$^{-1}$$ (C=O), 1320 cm$$^{-1}$$ (S=O).
- HRMS (ESI) : m/z 439.0921 [M+H]$$^+$$ (calculated for C$${21}$$H$${18}$$N$$3$$O$$4$$S: 439.0924).
Challenges and Mitigation Strategies
- Sulfone Over-Oxidation :
- Use stoichiometric mCPBA and monitor reaction progress via TLC.
- Amide Hydrolysis :
- Avoid aqueous workup; use anhydrous solvents and low temperatures.
- Byproduct Formation :
- Purify intermediates via column chromatography (SiO$$_2$$, ethyl acetate/hexanes).
Chemical Reactions Analysis
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of sulfoxides or sulfones, while reduction reactions may yield the corresponding alcohols or amines.
Scientific Research Applications
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules with potential biological activity. In biology and medicine, this compound has shown promise as a therapeutic agent due to its ability to interact with specific molecular targets and pathways.
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced conductivity or catalytic activity. Its versatility makes it a valuable compound for various research and development projects.
Mechanism of Action
The mechanism of action of N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed biological effects . The exact molecular targets and pathways involved may vary depending on the specific application and context in which the compound is used .
Comparison with Similar Compounds
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide can be compared with other similar compounds, such as N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide and N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pentanamide.
Biological Activity
N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following chemical formula: and a molecular weight of approximately 351.42 g/mol. Its structure includes a thieno[3,4-c]pyrazole core, which is known for various pharmacological activities.
1. Antimicrobial Activity
Research indicates that derivatives of thieno[3,4-c]pyrazole exhibit antimicrobial properties. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and other gram-positive bacteria, with specific compounds demonstrating inhibition against bacterial cell wall biosynthesis enzymes such as MurB, MurC, and MurD .
| Compound | Activity | Target |
|---|---|---|
| This compound | Antimicrobial | Gram-positive bacteria |
| 2-Phenyl-5,6-dihydro-2H-thieno[3,2-c]pyrazol derivatives | Antibacterial | Mur enzymes |
2. Anticancer Properties
The compound's potential as an anticancer agent has been explored in various studies. It has been noted that thieno[3,4-c]pyrazole derivatives can inhibit cancer cell proliferation and induce apoptosis through specific signaling pathways. The mechanism often involves the modulation of enzyme activities related to cell growth and survival .
3. Anti-inflammatory Effects
Thieno[3,4-c]pyrazole derivatives have also been investigated for their anti-inflammatory properties. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory processes, making them potential candidates for treating chronic inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound inhibits key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Receptor Modulation : It may modulate receptor activity related to inflammation and immune response.
- Signaling Pathway Alteration : The compound affects various signaling pathways that regulate cell survival and apoptosis.
Case Studies
Several studies have highlighted the biological activity of this compound:
- Antimicrobial Study : A study synthesized multiple thieno[3,4-c]pyrazole derivatives and tested their efficacy against various bacterial strains. The results indicated that some derivatives exhibited potent antimicrobial activity with minimum inhibitory concentrations (MICs) below 32 µg/mL against resistant strains like MRSA .
- Anticancer Research : In vitro studies demonstrated that certain thieno[3,4-c]pyrazole derivatives could significantly reduce the viability of cancer cells in culture assays by inducing apoptosis through caspase activation pathways.
Q & A
Basic: What are the optimal synthetic routes for preparing N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide, and how can reaction conditions be standardized?
Answer:
The synthesis typically involves constructing the thieno[3,4-c]pyrazole core via cyclization of precursors (e.g., thiophene derivatives and hydrazines), followed by functionalization with phenoxyacetamide groups. Key steps include:
- Core formation : Cyclocondensation under reflux using solvents like ethanol or THF, with temperature control (70–90°C) to minimize side reactions .
- Amidation : Coupling the core with 2-phenoxyacetyl chloride in the presence of a base (e.g., triethylamine) to introduce the acetamide group .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (petroleum ether) to isolate the product.
Standardization : Monitor reaction progress via TLC and optimize yields by adjusting stoichiometry, solvent polarity, and reaction time .
Basic: Which analytical techniques are most reliable for confirming the structural integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are critical for verifying proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and carbonyl groups (δ ~170 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z ~424) and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm, S=O at ~1150 cm) .
Advanced: How can crystallographic data resolve ambiguities in the compound’s 3D structure, and what software tools are recommended?
Answer:
Single-crystal X-ray diffraction provides atomic-level resolution of the thienopyrazole core and substituent orientations. Key steps:
- Data collection : Use a diffractometer (Mo/Kα radiation) at 100K to reduce thermal motion artifacts .
- Refinement : Employ SHELXL for structure solution and ORTEP-3 for visualizing thermal ellipsoids and hydrogen bonding .
- Validation : Cross-check bond lengths/angles with similar structures in the Cambridge Structural Database (CSD).
Example finding: The sulfoxide group (5-oxido) adopts a specific conformation that influences intermolecular interactions .
Advanced: What strategies address contradictions in biological activity data between in vitro and in vivo studies?
Answer:
- Pharmacokinetic Profiling : Assess bioavailability via HPLC-MS to determine if poor absorption or rapid metabolism (e.g., cytochrome P450 interactions) explains efficacy gaps .
- Dose Optimization : Conduct dose-response studies in animal models (e.g., rodent inflammation assays) to align effective plasma concentrations with in vitro IC values .
- Metabolite Identification : Use LC-MS/MS to detect active/inactive metabolites that may modulate activity .
Advanced: How can computational modeling predict the compound’s interaction with CNS targets, and what parameters validate these models?
Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to targets like GABA receptors or serotonin transporters. Focus on hydrogen bonding (phenoxy oxygen) and π-π stacking (phenyl groups) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2 Å) and free energy calculations (MM-PBSA) .
- Validation : Compare predicted affinities with experimental IC values from radioligand binding assays .
Basic: What are the critical stability-indicating parameters for this compound under varying storage conditions?
Answer:
- Thermal Stability : Conduct accelerated degradation studies at 40–60°C; monitor via HPLC for decomposition products (e.g., hydrolysis of the acetamide group) .
- Photostability : Expose to UV light (ICH Q1B guidelines); observe discoloration or new peaks in chromatograms .
- pH Stability : Test solubility and degradation in buffers (pH 1–12); the sulfoxide group may oxidize further under acidic conditions .
Advanced: How can reaction mechanisms for key synthetic steps (e.g., cyclization) be elucidated using kinetic and thermodynamic analyses?
Answer:
- Kinetic Studies : Use pseudo-first-order conditions to determine rate constants () for cyclization. Plot ln(concentration) vs. time; activation energy () is derived via the Arrhenius equation .
- DFT Calculations : Compute transition states (e.g., Gaussian 09) to identify rate-limiting steps, such as ring closure or proton transfer .
- Calorimetry : Measure ΔH using DSC to assess exothermicity/endothermicity of key reactions .
Basic: What in vitro assays are recommended for initial screening of anti-inflammatory or anticancer activity?
Answer:
- Anti-inflammatory : Inhibit COX-2 or IL-6 production in LPS-stimulated macrophages (ELISA) .
- Anticancer : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC determination .
- Selectivity : Compare cytotoxicity in normal cell lines (e.g., HEK293) to assess therapeutic index .
Advanced: How can structural modifications enhance the compound’s metabolic stability without compromising activity?
Answer:
- Bioisosteric Replacement : Substitute the phenoxy group with a methylsulfone (improves metabolic resistance) .
- Prodrug Design : Introduce ester moieties to mask polar groups, enhancing membrane permeability .
- Deuteriation : Replace labile hydrogens (e.g., α to carbonyl) with deuterium to slow CYP-mediated oxidation .
Advanced: What analytical workflows resolve spectral overlaps in NMR or MS data for this compound?
Answer:
- 2D NMR : Use HSQC to correlate H-C signals and COSY/TOCSY to assign coupled protons in crowded regions (e.g., aromatic peaks) .
- High-Resolution MS/MS : Fragment ions at m/z 256 (thienopyrazole core) and m/z 168 (phenoxyacetamide) confirm connectivity .
- Isotopic Labeling : Synthesize N or C analogs to trace ambiguous signals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
